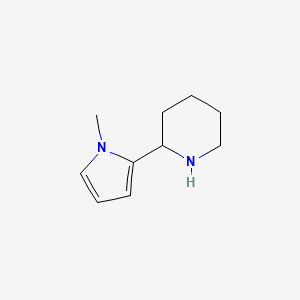

2-(1-methyl-1H-pyrrol-2-yl)piperidine

Vue d'ensemble

Description

The compound “2-(1-methyl-1H-pyrrol-2-yl)piperidine” is a complex organic molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is widely used by medicinal chemists to create compounds for the treatment of various diseases . The pyrrolidine ring is particularly interesting due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is known for its stereogenicity of carbons, meaning that different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Applications De Recherche Scientifique

Aurora Kinase Inhibition

2-(1-methyl-1H-pyrrol-2-yl)piperidine derivatives are explored for their potential in treating cancer by inhibiting Aurora A kinase. These compounds could be beneficial in developing new therapeutic strategies against various types of cancer (ロバート ヘンリー,ジェームズ, 2006).

Synthesis Methods

Efforts have been made to simplify the synthesis of related compounds like 3-(pyrrolidin-1-yl)piperidine, highlighting its significance in medicinal chemistry. The development of efficient synthesis methods is crucial for producing these compounds in large quantities, which is necessary for their application in drug development and other scientific areas (R. Smaliy et al., 2011).

Structural Analysis

Thioanalogues of compounds related to this compound, such as N-1-methyl-6-(pyridin-3-yl)piperidine-2-thione, have been synthesized and analyzed. Their structures, confirmed by various spectroscopic methods and X-ray diffraction analysis, contribute to a deeper understanding of the molecular properties and potential applications in various scientific fields (Marzena Wojciechowska-Nowak et al., 2011).

Pharmaceutical Applications

A broad array of compounds including piperidine derivatives are indicated for their applications in pharmaceuticals. These compounds are often used as structural components due to their high biological activities, serving as the basis for developing new medications and therapeutic agents (Y. Higashio & T. Shoji, 2004).

Orientations Futures

The future directions for “2-(1-methyl-1H-pyrrol-2-yl)piperidine” and similar compounds involve further exploration of their therapeutic potential. More than 7000 piperidine-related papers were published during the last five years, indicating that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This research will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Mécanisme D'action

Target of Action

It’s known that pyrrolidine, a component of the compound, is a versatile scaffold for biologically active compounds . It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring and its derivatives have been reported to exhibit bioactive properties with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to influence various biological activities .

Pharmacokinetics

The physicochemical parameters of pyrrolidine compounds are known to influence their pharmacokinetic properties .

Result of Action

Compounds with a pyrrolidine ring have been reported to exhibit various biological activities .

Action Environment

The stereochemistry of the pyrrolidine ring is known to influence the biological profile of drug candidates .

Propriétés

IUPAC Name |

2-(1-methylpyrrol-2-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-12-8-4-6-10(12)9-5-2-3-7-11-9/h4,6,8-9,11H,2-3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFSGOBXUPDUBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazin-2-one](/img/structure/B1417202.png)

![Pentanoic acid, 5-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(methylthio)-1-oxobutyl]amino]-](/img/structure/B1417203.png)

![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine](/img/structure/B1417211.png)

amine](/img/structure/B1417214.png)

![Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B1417216.png)

amine](/img/structure/B1417218.png)

![2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1417220.png)